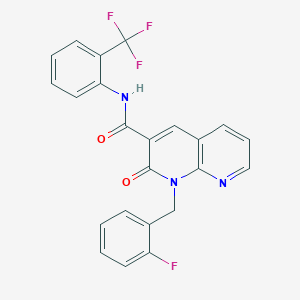
1-(2-fluorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-fluorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a fluorobenzyl group, a trifluoromethylphenyl group, and a naphthyridine group. The presence of these groups suggests that this compound might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorobenzyl and trifluoromethylphenyl groups would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The presence of the fluorobenzyl and trifluoromethylphenyl groups suggests that it might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could make the compound relatively stable and resistant to degradation .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
1-(2-fluorobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a compound with a naphthyridine core, is related to a class of molecules that have been explored for their antibacterial properties. Research demonstrates that derivatives of the naphthyridine structure, such as those with various substitutions at key positions, show promising antibacterial activity. For instance, pyridonecarboxylic acids, related to the naphthyridine structure, exhibit significant antibacterial effects against various strains, highlighting the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).
Synthesis Techniques and Derivative Exploration
The synthesis of naphthyridine derivatives, including those with fluoro and trifluoromethyl groups, involves complex chemical processes that contribute to their biological activity. Techniques such as electrophilic fluorination and intramolecular Friedel-Crafts cyclization have been utilized to synthesize mono- and difluoronaphthoic acids, compounds related to the mentioned naphthyridine derivative. These synthetic methods are crucial for exploring the chemical space around the naphthyridine core and understanding its interactions with biological targets (Tagat et al., 2002).
Cytotoxic Activity and Cancer Research
Further exploration into naphthyridine derivatives reveals their potential in cancer research. Certain carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, structurally related to the compound , have demonstrated potent cytotoxic activity against cancer cell lines. This suggests the possibility of leveraging the unique structure of naphthyridine derivatives for the development of new anticancer therapies, highlighting the versatility of these compounds in medicinal chemistry (Deady et al., 2005).
Antibacterial and Antifungal Potential
The structural motif of naphthyridine, especially when incorporated with fluorine atoms, has been found to be effective against a range of microbial pathogens. Synthesis and biological evaluation of novel derivatives, such as those incorporating the 1,2,3-triazole moiety, have shown significant antimicrobial activities. This underscores the broad-spectrum potential of naphthyridine-based compounds in addressing various infectious diseases (Jadhav et al., 2017).
Anti-inflammatory Properties
Investigations into naphthyridine derivatives have also uncovered their anti-inflammatory properties. A specific naphthyridine derivative exhibited significant inhibition of pro-inflammatory cytokines, presenting a dual therapeutic potential as both anticancer and anti-inflammatory agents. This highlights the compound's potential in the development of new treatments for inflammatory diseases (Madaan et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
The study and development of fluorinated organic compounds is a vibrant field of research due to their unique properties and potential applications in various areas such as pharmaceuticals and materials science . This compound, with its complex structure and fluorinated groups, could be of interest in these areas.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F4N3O2/c24-18-9-3-1-6-15(18)13-30-20-14(7-5-11-28-20)12-16(22(30)32)21(31)29-19-10-4-2-8-17(19)23(25,26)27/h1-12H,13H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFWTWKCYFVNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=CC=C4C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

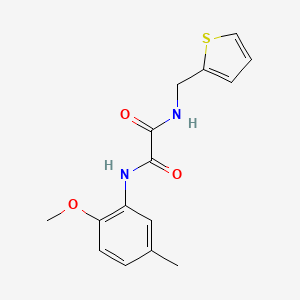
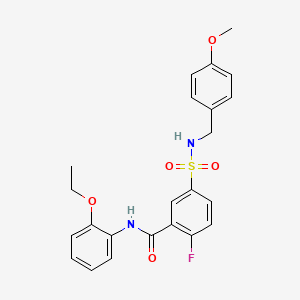
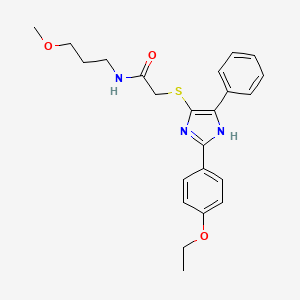
![Ethyl 2-[[2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2780768.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[4-(dimethylamino)benzyl]acetamide](/img/structure/B2780769.png)


![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)
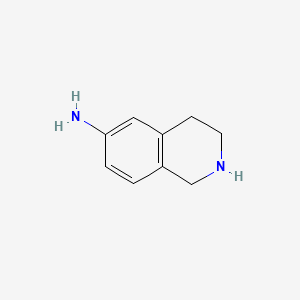

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)
![6-Tert-butyl-2-[1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2780781.png)